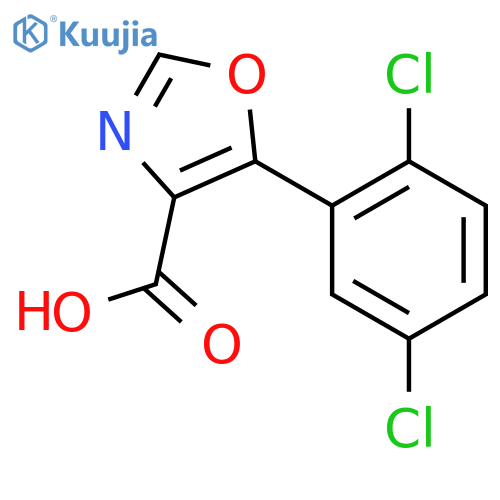

Cas no 1249213-48-6 (5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid)

1249213-48-6 structure

商品名:5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid

CAS番号:1249213-48-6

MF:C10H5Cl2NO3

メガワット:258.057600736618

CID:4564565

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid

- 5-(2,5-dichlorophenyl)oxazole-4-carboxylic acid

-

- インチ: 1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)

- InChIKey: DYKMPLLJLFDCDV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C1=C(C(=O)O)N=CO1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 63.3

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM555441-1g |

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 97% | 1g |

$*** | 2023-04-03 | |

| Life Chemicals | F9994-0873-1g |

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 1g |

$763.0 | 2023-09-05 | |

| Life Chemicals | F9994-0873-10g |

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 10g |

$3204.0 | 2023-09-05 | |

| A2B Chem LLC | AY07496-25mg |

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 25mg |

$490.00 | 2024-04-20 | |

| A2B Chem LLC | AY07496-1mg |

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 1mg |

$317.00 | 2024-04-20 | |

| A2B Chem LLC | AY07496-10mg |

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 10mg |

$386.00 | 2024-04-20 | |

| A2B Chem LLC | AY07496-500mg |

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 500mg |

$924.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146009-100mg |

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 97% | 100mg |

¥2165.00 | 2024-08-09 | |

| TRC | D259391-1g |

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 1g |

$ 615.00 | 2022-06-05 | ||

| Life Chemicals | F9994-0873-2.5g |

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

1249213-48-6 | 95%+ | 2.5g |

$1526.0 | 2023-09-05 |

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Rira Kang,Yong-Jin Noh,Jin-Mun Yun,Hyun Kim,NoSoung Myoung,Eun-Hye Lee,Tae-Wook Kim,Seok-In Na,Seung-Hwan Oh RSC Adv., 2017,7, 26689-26696

1249213-48-6 (5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量